Cas no 610752-08-4 (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate)

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate 化学的及び物理的性質
名前と識別子
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- 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-bromophenyl)-
- 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate
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- インチ: 1S/C17H11BrO4/c1-10(19)22-13-6-7-14-16(8-13)21-9-15(17(14)20)11-2-4-12(18)5-3-11/h2-9H,1H3
- InChIKey: QCVQKYVWBHZHJS-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC(OC(C)=O)=CC=C2C(=O)C=1C1=CC=C(Br)C=C1
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3139-1630-2μmol |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-5mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 5mg |
$69.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-40mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 40mg |
$140.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-50mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 50mg |
$160.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-75mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 75mg |
$208.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-1mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-15mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 15mg |
$89.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-20μmol |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 20μmol |
$79.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-20mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 20mg |
$99.0 | 2023-08-13 | |
Life Chemicals | F3139-1630-4mg |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate |
610752-08-4 | 90%+ | 4mg |
$66.0 | 2023-08-13 |
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate 関連文献
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetateに関する追加情報
Comprehensive Overview of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate (CAS No. 610752-08-4): Properties, Applications, and Research Insights
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate, identified by its CAS number 610752-08-4, is a specialized organic compound belonging to the flavonoid derivatives family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. The presence of both a bromophenyl group and an acetate moiety in its molecular structure makes it a versatile intermediate for further chemical modifications.
Researchers and industry professionals frequently search for information about chromene derivatives and their biological activities, reflecting the growing interest in this compound class. The 4-oxo-4H-chromene core structure is particularly noteworthy as it appears in numerous pharmacologically active molecules. Recent studies have explored the potential of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate as a building block for developing novel materials with specific optical properties, aligning with current trends in organic electronics and photovoltaic research.
The compound's synthetic methodology has become a hot topic in organic chemistry forums, with many researchers seeking optimized preparation protocols. The bromine substitution at the para position of the phenyl ring offers excellent opportunities for further functionalization through modern cross-coupling reactions, making it valuable for medicinal chemistry applications. While not directly bioactive itself, its derivatives show promise in various therapeutic areas, particularly as potential enzyme inhibitors.
From a spectroscopic characterization perspective, 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate displays distinctive features in NMR and mass spectrometry analyses. These characteristics are frequently discussed in analytical chemistry circles, especially regarding structural elucidation techniques for complex organic molecules. The compound's chromophore system also makes it interesting for fluorescence studies, with potential applications in molecular probes and sensor development.
In material science applications, the thermal stability and crystallinity of this compound have been subjects of investigation. Its potential use in advanced materials aligns with current industry demands for novel organic compounds with specific physical properties. The acetate group in particular offers opportunities for further modifications that could enhance material performance characteristics.
The structure-activity relationship studies involving 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate derivatives have revealed interesting correlations between molecular modifications and biological effects. This has led to increased patent activity surrounding similar chromenone derivatives, particularly in pharmaceutical applications. The compound serves as an important chemical intermediate for developing more complex molecular architectures.
Recent advancements in green chemistry have also impacted research on this compound, with scientists exploring more sustainable synthesis routes. The balance between reactivity and stability makes it an attractive target for catalytic process development. These aspects are particularly relevant given current industry focus on environmentally friendly synthesis methods.
From a commercial perspective, the availability and purity specifications of CAS 610752-08-4 are frequently queried by potential users. The compound's storage conditions and handling requirements are also common search topics, reflecting practical considerations for laboratory use. Suppliers typically provide detailed technical data sheets to address these information needs.
Future research directions for 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate may include exploration of its supramolecular chemistry potential and applications in nanotechnology. The compound's ability to form specific molecular interactions could be exploited in designing advanced functional materials. These possibilities align well with current scientific trends toward molecular engineering and precision chemistry.
In conclusion, 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl acetate (CAS No. 610752-08-4) represents an important compound at the intersection of multiple research disciplines. Its versatility as a synthetic intermediate, combined with interesting physical and chemical properties, ensures continued scientific and industrial interest. As research methodologies advance, new applications for this compound and its derivatives are likely to emerge across various technological fields.
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